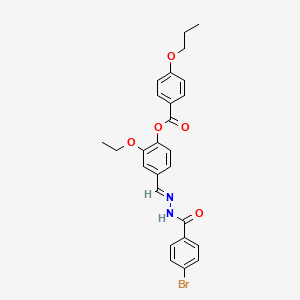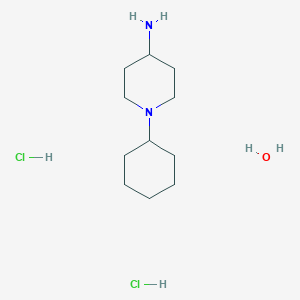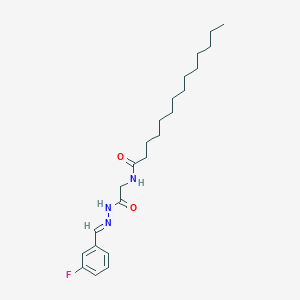
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromobenzoyl group, a carbohydrazonoyl moiety, and two different benzoate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate typically involves multiple steps. The starting materials include 4-bromobenzoyl chloride, carbohydrazide, 2-ethoxyphenol, and 4-propoxybenzoic acid. The general synthetic route can be summarized as follows:
Formation of 4-bromobenzoyl carbohydrazide: This step involves the reaction of 4-bromobenzoyl chloride with carbohydrazide in the presence of a base such as pyridine or triethylamine.
Condensation with 2-ethoxyphenol: The resulting 4-bromobenzoyl carbohydrazide is then condensed with 2-ethoxyphenol under acidic conditions to form the intermediate hydrazone.
Esterification with 4-propoxybenzoic acid: Finally, the intermediate hydrazone is esterified with 4-propoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzoyl group may facilitate binding through hydrophobic interactions, while the carbohydrazonoyl moiety can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy and propoxy groups further enhances its solubility and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
765276-47-9 |
|---|---|
Molekularformel |
C26H25BrN2O5 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-3-15-33-22-12-8-20(9-13-22)26(31)34-23-14-5-18(16-24(23)32-4-2)17-28-29-25(30)19-6-10-21(27)11-7-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,29,30)/b28-17+ |
InChI-Schlüssel |
MAUSZRVSOPBGAQ-OGLMXYFKSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)OCC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)



![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



